molecular formula C10H15F3O2 B8406617 Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate

Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate

Cat. No.: B8406617
M. Wt: 224.22 g/mol
InChI Key: VDAYWCZBKDRHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H15F3O2 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15F3O2

Molecular Weight

224.22 g/mol

IUPAC Name

ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H15F3O2/c1-2-15-8(14)9(7-11)3-5-10(12,13)6-4-9/h2-7H2,1H3

InChI Key

VDAYWCZBKDRHBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)(F)F)CF

Origin of Product

United States

Synthesis routes and methods

Procedure details

A neat stirred mixture of Deoxo-Fluor® (196 mg, 0.887 mmol) and ethyl 4,4-difluoro-1-(hydroxymethyl)cyclohexanecarboxylate (98.6 mg, 0.444 mmol) was heated at 70° C. overnight. The reaction was cooled to rt and quenched with ice and extracted with DCM, washed with satd. NaHCO3, water, brine and dried (MgSO4). Evaporation of DCM gave a light brown oil which was purified by silica gel FCC (1:3 hexanes:DCM) to afford ethyl 4,4-difluoro-1-(fluoromethyl)cyclohexanecarboxylate as a clear oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 4.42 (d, J=47.2 Hz, 2H), 4.25 (q, J=7.0 Hz, 2H), 2.33-2.19 (m, 2H), 2.15-2.01 (m, 2H), 2.01-1.81 (m, 2H), 1.69-1.56 (m, 2H), 1.31 (t, J=7.0 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98.6 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.